4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : This compound has been studied in the context of synthesizing benzyl and benzoyl substituted oxime-phosphazenes. These compounds are typically obtained in high yields and their structures are defined through elemental analysis, IR, and NMR spectroscopy (Çil, Arslan, & Görgülü, 2006).
- Chemical Reactions : Research has explored the reactions of 4-methoxybenzoyl chloride with other compounds, leading to the formation of various substituted compounds (Çil & Arslan, 2009).
Catalysis and Chemical Processes
- Catalysis : Studies have shown that palladium complexes can catalyze the methoxycarbonylation of aryl chlorides, including 4-methoxybenzoyl chloride, under specific conditions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Medicinal Chemistry
- Synthesis of Biologically Active Compounds : The synthesis and characterization of compounds such as 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are characterized by spectral data and pKa values, suggest potential applications in medicinal chemistry (Yüksek et al., 2008).
Antibacterial Activity
- Antibacterial Properties : Some novel Schiff S-Bases compounds containing oxadiazole ring, synthesized from 4-methoxybenzoyl hydrazine, have shown considerable antibacterial activity against Escherichia Coli (Tomma, Raheema, & Rou'il, 2019).
Environmental Chemistry
- Herbicide Mineralization : Research on the mineralization of herbicides like 3,6-dichloro-2-methoxybenzoic acid in aqueous solutions through processes like anodic oxidation and electro-Fenton might provide insights into environmental applications (Brillas, Baños, & Garrido, 2003).
Future Directions
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPLGWGEUSLEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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